2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride
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Overview
Description
2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is a chemical compound that features both amino and hydroxyl functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride typically involves the reaction of 2-aminoethanol with formaldehyde and a secondary amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reactant concentrations. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl groups.
Reduction: Reduction reactions may target the amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups.
Tris(hydroxymethyl)aminomethane: Another compound with both amino and hydroxyl groups.
Uniqueness
2-((2-Aminoethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is unique due to its specific arrangement of functional groups, which provides distinct reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
2-(2-aminoethylamino)-2-(hydroxymethyl)propane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O3.ClH/c7-1-2-8-6(3-9,4-10)5-11;/h8-11H,1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUYTNSKMVZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CO)(CO)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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